(3-Pyrid-3-ylphenyl)methanol
Overview
Description
(3-Pyrid-3-ylphenyl)methanol is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Complexes : A study by Anderson et al. (2013) focused on synthesizing fac-Re(CO)3Cl inverse pyridyl-1,2,3-triazole complexes, which involved (3-Pyrid-3-ylphenyl)methanol. These complexes were characterized using various spectroscopic techniques, providing insights into their electronic properties and potential applications in catalysis and materials science (Anderson et al., 2013).
Enantioselective Michael Addition : Lattanzi (2006) reported the use of diaryl-2-pyrrolidinemethanols, derived from this compound, as organocatalysts. These compounds were found to be efficient in the enantioselective Michael addition of malonate esters to nitroolefins, a key reaction in organic synthesis (Lattanzi, 2006).
Biocatalytic Synthesis : Chen et al. (2021) demonstrated the biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol using a liquid-liquid biphasic microreaction system. This approach showcased a green, economical, and efficient method for synthesizing this compound (Chen et al., 2021).
Study of Lipid Dynamics : Research by Nguyen et al. (2019) explored the impact of methanol, a common solubilizing agent, on lipid dynamics. This study is relevant to understanding the interactions of methanol-based compounds with biological membranes (Nguyen et al., 2019).
Catalytic Activity Studies : Duda et al. (1997) investigated iron(III) catecholate complexes of bis[(2-pyridyl)methyl][(1-methylimidazol-2-yl)methyl]amine in methanol. This study highlighted the catalytic activity of these complexes, relevant to the field of catalysis (Duda et al., 1997).
Production of Chiral Intermediates : A study by Ni et al. (2012) reported on the production of a key chiral intermediate of Betahistine, using a newly isolated Kluyveromyces sp. in an aqueous two-phase system. This research contributes to the field of chiral chemistry and pharmaceutical intermediates (Ni et al., 2012).
Properties
IUPAC Name |
(3-pyridin-3-ylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-9-10-3-1-4-11(7-10)12-5-2-6-13-8-12/h1-8,14H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEWOWFVTBBHDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383796 | |
Record name | [3-(Pyridin-3-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85553-54-4 | |
Record name | [3-(Pyridin-3-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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